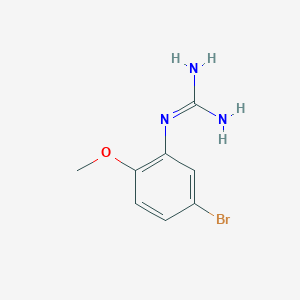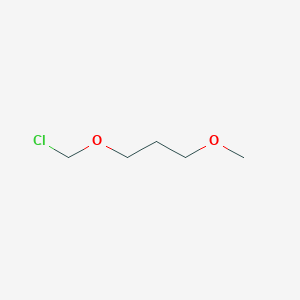![molecular formula C11H8BrN3OS B13694442 N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide is a chemical compound with the molecular formula C10H8BrN3OS. It is characterized by the presence of a thiazole ring substituted with a bromine atom and a benzohydrazide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide typically involves the condensation of 2-bromo-5-thiazolecarboxaldehyde with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atom in the thiazole ring plays a crucial role in its reactivity and binding affinity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
- N’-[(2-Chloro-5-thiazolyl)methylene]benzohydrazide
- N’-[(2-Fluoro-5-thiazolyl)methylene]benzohydrazide
- N’-[(2-Iodo-5-thiazolyl)methylene]benzohydrazide
Comparison: N’-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different chemical and biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H8BrN3OS |
|---|---|
Peso molecular |
310.17 g/mol |
Nombre IUPAC |
N-[(2-bromo-1,3-thiazol-5-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C11H8BrN3OS/c12-11-13-6-9(17-11)7-14-15-10(16)8-4-2-1-3-5-8/h1-7H,(H,15,16) |
Clave InChI |
JLVXSKPOMLGOTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NN=CC2=CN=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



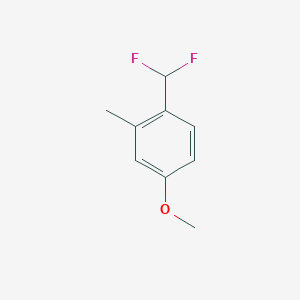
![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
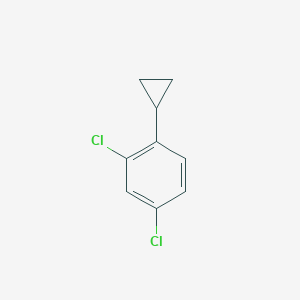

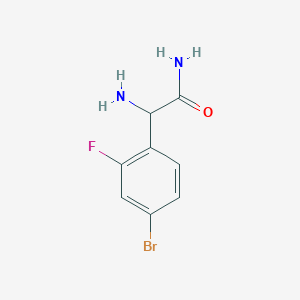
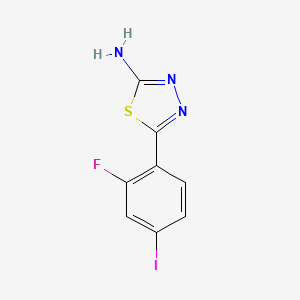

![Methyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13694405.png)

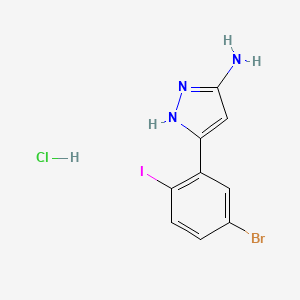
![4-(tert-Butyl)benzo[d][1,3]dioxole](/img/structure/B13694424.png)
